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Abstract
(Rac)-MEM 1003 is the racemic mixture of MEM 1003, a novel dihydropyridine derivative that

acts as a potent L-type voltage-gated calcium channel (L-VGCC) antagonist. Developed by

Memory Pharmaceuticals, MEM 1003 was primarily investigated for its therapeutic potential in

Alzheimer's disease. Preclinical studies suggested that MEM 1003 possesses neuroprotective

properties and the ability to enhance cognitive function, particularly in age-related memory

decline. This was attributed to its selective action on central nervous system (CNS) L-type

calcium channels with a favorable cardiovascular safety profile compared to other drugs in its

class. Despite promising preclinical data, MEM 1003 did not meet its primary endpoint in a

Phase 2a clinical trial for Alzheimer's disease. This technical guide provides a comprehensive

overview of the pharmacological properties of (Rac)-MEM 1003, drawing from available

preclinical data on MEM 1003.

Introduction
Perturbations in calcium homeostasis are increasingly implicated in the pathophysiology of

neurodegenerative disorders, including Alzheimer's disease.[1] L-type voltage-gated calcium

channels, particularly Cav1.2 and Cav1.3 subtypes prevalent in the brain, play a crucial role in

regulating neuronal excitability, synaptic plasticity, and gene expression.[2][3] Over-activation of

these channels can lead to calcium overload, excitotoxicity, and subsequent neuronal

dysfunction and death.[1] (Rac)-MEM 1003, as a potent L-type calcium channel antagonist,
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was developed to mitigate these detrimental effects.[4][5] This document synthesizes the

available pharmacological data for (Rac)-MEM 1003, focusing on its mechanism of action,

binding affinity, in vitro and in vivo efficacy, and safety profile.

Mechanism of Action
(Rac)-MEM 1003 is a potent antagonist of L-type voltage-gated calcium channels.[4][5] By

binding to the dihydropyridine receptor on the α1 subunit of the L-VGCC, it inhibits the influx of

calcium into neurons.[5] This modulation of calcium entry is believed to exert neuroprotective

effects by preventing calcium overload-induced cellular damage. Furthermore, by reducing the

slow afterhyperpolarization (sAHP), a calcium-dependent potassium current that follows a burst

of action potentials, MEM 1003 was shown to increase neuronal excitability, a mechanism

thought to underlie its cognitive-enhancing effects.[5][6]
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Caption: (Rac)-MEM 1003's mechanism of action in neuronal signaling.
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Quantitative Pharmacological Data
The following tables summarize the available quantitative data for MEM 1003.

Table 1: Receptor Binding Affinity

Target Radioligand Tissue Species Ki (nM) Reference

Dihydropyridi

ne Binding

Site

[3H]-(+)-

PN200-110

Brain

Membranes
Rat ~5 [5]

Table 2: In Vitro Efficacy

Assay Cell Type Effect IC50 / EC50 Reference

Slow

Afterhyperpolariz

ation (sAHP)

Rat Hippocampal

Neurons

Reduction of

sAHP

Data not

available
[5]

Table 3: In Vivo Efficacy

Model Species Endpoint Dosage Result Reference

Morris Water

Maze (Aged)
Rat

Improved

Spatial

Memory

Data not

available
[5]

Table 4: Cardiovascular Safety
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Parameter Species Dosage Effect Reference

Blood Pressure Rat
Data not

available

Minimal effect at

CNS-efficacious

doses

[5]

Heart Rate Rat
Data not

available

Minimal effect at

CNS-efficacious

doses

[5]

Experimental Protocols
Detailed experimental protocols for the key assays are outlined below. Note that specific

parameters for (Rac)-MEM 1003 are based on general methodologies due to the limited

availability of published details.

Radioligand Binding Assay
Objective: To determine the binding affinity of (Rac)-MEM 1003 to the dihydropyridine binding

site on L-type calcium channels.

Methodology:

Membrane Preparation: Rat brain tissue is homogenized in a buffered solution and

centrifuged to isolate the membrane fraction.

Binding Reaction: Brain membrane preparations are incubated with a fixed concentration of

the radioligand ([3H]-(+)-PN200-110) and varying concentrations of (Rac)-MEM 1003.

Incubation: The mixture is incubated to allow for binding equilibrium to be reached.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.
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Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the

concentration of (Rac)-MEM 1003 that inhibits 50% of the specific binding of the radioligand)

using the Cheng-Prusoff equation.

In Vitro Neuroprotection Assay against Aβ-induced
Toxicity
Objective: To assess the protective effects of (Rac)-MEM 1003 against amyloid-beta (Aβ)-

induced neuronal cell death.

Methodology:

Cell Culture: Primary neuronal cultures or a suitable neuronal cell line (e.g., SH-SY5Y) are

cultured in appropriate media.[7]

Treatment: Cells are pre-incubated with varying concentrations of (Rac)-MEM 1003 for a

specified period.

Induction of Toxicity: A toxic concentration of aggregated Aβ peptide (e.g., Aβ1-42) is added

to the cell cultures.[8]

Incubation: The cells are incubated with the Aβ peptide and the test compound for 24-48

hours.

Assessment of Cell Viability: Cell viability is measured using a standard assay, such as the

MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture

medium.[9]

Data Analysis: The EC50 value, representing the concentration of (Rac)-MEM 1003 that

provides 50% protection against Aβ-induced cell death, is determined.

Experimental Workflow: Neuroprotection Assay
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Caption: Workflow for assessing the neuroprotective effects of (Rac)-MEM 1003.

Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of (Rac)-MEM 1003 on the slow afterhyperpolarization (sAHP)

in hippocampal neurons.

Methodology:
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Slice Preparation: Acute hippocampal slices are prepared from the brains of rats.[10]

Recording: Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.

[11]

Eliciting sAHP: A train of action potentials is elicited by a depolarizing current injection.[5]

Measurement: The subsequent sAHP is recorded in current-clamp mode.[12]

Drug Application: (Rac)-MEM 1003 is applied to the slice via the perfusion system.

Data Analysis: The amplitude and duration of the sAHP before and after drug application are

compared.

Morris Water Maze
Objective: To evaluate the effect of (Rac)-MEM 1003 on spatial learning and memory in aged

rats.

Methodology:

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[13]

Acquisition Phase: Aged rats are trained over several days to find the hidden platform from

different starting locations, using distal cues in the room.[4][13]

Treatment: Rats are administered (Rac)-MEM 1003 or vehicle daily.

Probe Trial: The platform is removed, and the time spent in the target quadrant where the

platform was previously located is measured.[13]

Data Analysis: Escape latency during training and time in the target quadrant during the

probe trial are compared between the treatment and vehicle groups.

Clinical Development and Outcomes
MEM 1003 advanced to a Phase 2a clinical trial for mild to moderate Alzheimer's disease.[14]

[15] The trial was a multi-center, randomized, double-blind, placebo-controlled study.[14]
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However, the trial failed to meet its primary endpoint, which was a significant improvement in

the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) score after 12

weeks of treatment.[14][16] The company reported that the negative result was influenced by a

large placebo response.[14]

Conclusion
(Rac)-MEM 1003 is a potent L-type calcium channel antagonist with a clear mechanism of

action directed at mitigating neuronal calcium dyshomeostasis. Preclinical studies

demonstrated its potential for neuroprotection and cognitive enhancement, supporting its initial

development for Alzheimer's disease. However, the lack of clinical efficacy in a Phase 2a trial

halted its progression. The data presented in this guide, although limited by the availability of

detailed published results, provides a valuable summary of the pharmacological profile of

(Rac)-MEM 1003 for the scientific community. Further investigation into the nuances of L-type

calcium channel modulation in neurodegeneration may yet yield therapeutic advances.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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